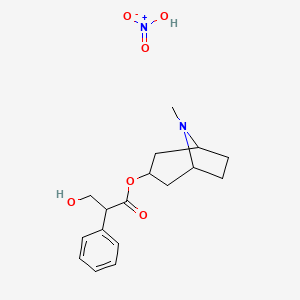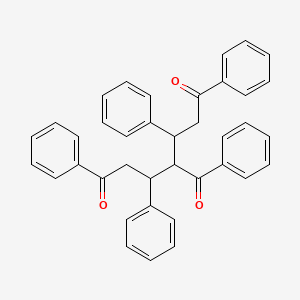
4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione is a heterocyclic organic compound with the molecular formula C₃₈H₃₂O₃ and a molecular weight of 536.659 g/mol . This compound is known for its complex structure, which includes multiple phenyl groups and a heptane backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione typically involves the reaction of acetophenone with benzaldehyde under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone: A simpler compound with a similar benzoyl group.
Benzaldehyde: Another compound with a benzoyl group but lacking the heptane backbone.
Chalcone: A related compound with a similar structure but different functional groups.
Uniqueness
4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione is unique due to its complex structure, which includes multiple phenyl groups and a heptane backbone. This complexity contributes to its diverse chemical reactivity and wide range of applications in scientific research .
Propiedades
Número CAS |
7149-37-3 |
|---|---|
Fórmula molecular |
C38H32O3 |
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
4-benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione |
InChI |
InChI=1S/C38H32O3/c39-35(30-20-10-3-11-21-30)26-33(28-16-6-1-7-17-28)37(38(41)32-24-14-5-15-25-32)34(29-18-8-2-9-19-29)27-36(40)31-22-12-4-13-23-31/h1-25,33-34,37H,26-27H2 |
Clave InChI |
SKKTZQOOIKWLCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)
![5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt](/img/structure/B13763939.png)
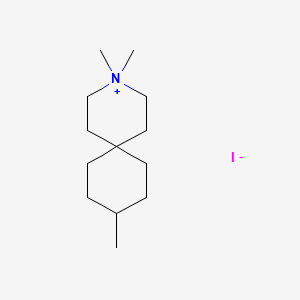
![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)

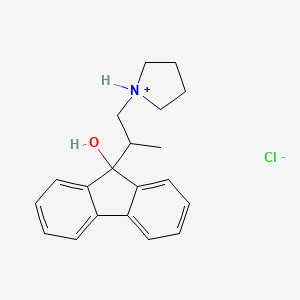
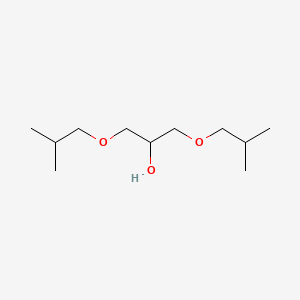
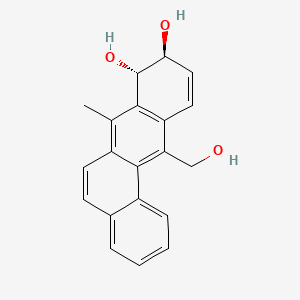
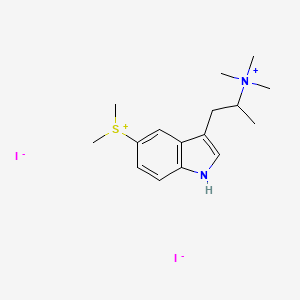
![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
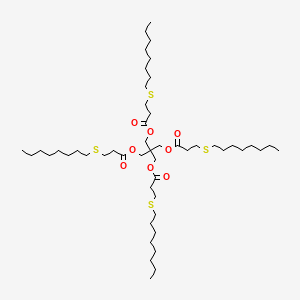
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)
